2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide
Description
This compound is a bicyclic heterocyclic molecule featuring a 3-oxa-6-azabicyclo[3.1.1]heptane core, substituted with an N-hydroxyacetimidamide group. The bicyclo[3.1.1]heptane system combines oxygen and nitrogen atoms within a strained ring structure, which confers unique electronic and steric properties. The N-hydroxyacetimidamide moiety is a hydroxamic acid derivative, often associated with metal-chelating and enzyme-inhibitory activities, particularly in medicinal chemistry contexts .
Properties
Molecular Formula |
C7H13N3O2 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanimidamide |
InChI |
InChI=1S/C7H13N3O2/c8-7(9-11)2-10-5-1-6(10)4-12-3-5/h5-6,11H,1-4H2,(H2,8,9) |
InChI Key |
YOBLGJLHNPNIEK-UHFFFAOYSA-N |
Isomeric SMILES |
C1C2COCC1N2C/C(=N/O)/N |
Canonical SMILES |
C1C2COCC1N2CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core, 3-oxa-6-azabicyclo[3.1.1]heptane, can be synthesized through a series of cyclization reactions. This involves the reaction of a suitable amine with an epoxide under acidic or basic conditions to form the bicyclic structure.
Introduction of the Hydroxyacetimidamide Group: The hydroxyacetimidamide group can be introduced through the reaction of the bicyclic core with hydroxylamine and an appropriate acylating agent, such as acetyl chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features of Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents or bicyclic framework:
2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid
- Structure: Retains the 3-oxa-6-azabicyclo[3.1.1]heptane core but substitutes the N-hydroxyacetimidamide group with a butanoic acid chain.
4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanoic acid
- Structure : Features a ketone and carboxylic acid group linked to the bicyclic core.
- Properties : The ketone introduces electrophilicity, while the carboxylic acid may enable salt formation, differing from the target molecule’s hydroxamic acid-mediated hydrogen bonding .
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Structure : A penicillin-related bicyclo[3.2.0]heptane with a sulfur atom and β-lactam ring.
- Properties : The β-lactam moiety confers antibiotic activity, absent in the target compound, while sulfur enhances ring stability compared to oxygen/nitrogen in the bicyclo[3.1.1] system .
6-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-3-yl derivatives
- Structure : Incorporates a spiro[3.3]heptane system instead of bicyclo[3.1.1].
Comparative Data Table
*Estimated based on formula C₈H₁₅N₃O₂.
Target Compound vs. Bicyclo[3.1.1] Analogues
Comparison with Non-[3.1.1] Systems
- β-Lactam Derivatives : Antibiotic activity is exclusive to bicyclo[3.2.0] systems due to β-lactam’s mode of action, highlighting the target compound’s divergent applications .
- Spiro[3.3]heptane Derivatives : Enhanced rigidity may improve metabolic stability but reduce binding pocket adaptability compared to the target molecule’s flexible core .
Biological Activity
The compound 2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide is a bicyclic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and antimicrobial properties, supported by relevant research findings and data tables.
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 139.15 g/mol
- CAS Number : 286390-20-3
The compound features a bicyclic structure that contributes to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not Available |
| Solubility | Soluble in DMSO |
| Stability | Stable under recommended storage conditions |
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bicyclic compounds can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Efficacy
In a comparative study, several derivatives of 3-acetyl-1,3,4-oxadiazole were synthesized and tested for antimicrobial activity. The results indicated that certain compounds demonstrated greater efficacy than established antibiotics like ciprofloxacin . This suggests that the bicyclic structure may enhance the compound's ability to disrupt microbial cell functions.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. A study involving L929 mouse fibroblast cells revealed varying degrees of cytotoxicity among different derivatives of bicyclic compounds. The most active compound in this study exhibited significant cytotoxic effects at higher concentrations, while others showed increased cell viability, indicating a potential for selective toxicity .
Cytotoxicity Data Summary
| Compound | Concentration (µM) | Cell Viability (%) After 24h | Cell Viability (%) After 48h |
|---|---|---|---|
| Compound A | 100 | 77 | 68 |
| Compound B | 200 | 89 | 73 |
| Compound C | 50 | 96 | 97 |
The data indicate that while some derivatives can be toxic at high concentrations, others may promote cell survival, highlighting the need for further investigation into their mechanisms of action.
The biological activity of This compound is thought to involve multiple mechanisms:
- Inhibition of Biofilm Formation : Similar compounds have been shown to interfere with biofilm formation in bacteria, which is crucial for their pathogenicity.
- Gene Expression Modulation : The presence of functional groups such as -N=CO may influence the transcription of genes involved in microbial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
